[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
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Overview
Description
[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole, triazole, and pyridine rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with a pyridine derivative Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate ring formation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor function is beneficial.
Industry
Industrially, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovations in various sectors, including electronics and coatings.
Mechanism of Action
The mechanism of action of [7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: Known for its use in pharmaceuticals and as a solvent.
Phenethyltrimethoxysilane: Used in the development of membranes for environmental applications.
Rosemary Oil Compounds: Utilized for their antimicrobial properties.
Uniqueness
What sets [7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid apart is its unique combination of oxadiazole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
2-[7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-3-9-14-13(21-17-9)8-4-5-18-10(6-8)15-16-11(18)7-12(19)20/h4-6H,2-3,7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNACMVIAZPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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